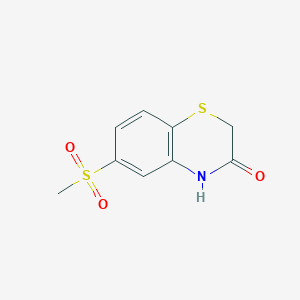
6-methylsulfonyl-4H-1,4-benzothiazin-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-methylsulfonyl-4H-1,4-benzothiazin-3-one is a heterocyclic compound that belongs to the benzothiazine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of sulfur and nitrogen atoms in the benzothiazine ring system allows for various interactions with biological targets, making them valuable in drug discovery and development.
准备方法
Synthetic Routes and Reaction Conditions
6-methylsulfonyl-4H-1,4-benzothiazin-3-one can be synthesized through several methods. One common approach involves the reaction of anthranilic acid derivatives with aroyl isothiocyanates to form thiourea derivatives. These intermediates undergo a thiazine ring closure to yield the desired benzothiazinone compound . The reaction conditions typically involve the use of concentrated sulfuric acid (H₂SO₄) or other acidic catalysts to promote the ring closure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products suitable for pharmaceutical applications.
化学反应分析
Types of Reactions
6-methylsulfonyl-4H-1,4-benzothiazin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H₂O₂) for oxidation, reducing agents such as sodium borohydride (NaBH₄) for reduction, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to achieve optimal results .
Major Products
The major products formed from these reactions include sulfone derivatives, sulfide derivatives, and various substituted benzothiazines. These products can exhibit different biological activities and are of interest in medicinal chemistry research .
科学研究应用
6-methylsulfonyl-4H-1,4-benzothiazin-3-one has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential as an enzyme inhibitor and receptor antagonist.
Industry: The compound’s antimicrobial properties make it useful in the development of antibacterial agents.
作用机制
The mechanism of action of 6-methylsulfonyl-4H-1,4-benzothiazin-3-one involves its interaction with specific molecular targets in biological systems. The compound can form hydrogen bonds and π-π interactions with enzymes and receptors, leading to inhibition or modulation of their activity . These interactions can disrupt essential biological pathways, resulting in therapeutic effects such as antimicrobial or anticancer activity .
相似化合物的比较
Similar Compounds
4H-3,1-Benzothiazin-4-ones: These compounds share a similar core structure but may have different substituents at various positions.
1,4-Benzothiazine Derivatives: These derivatives include various substituted benzothiazines with diverse biological activities.
Uniqueness
6-methylsulfonyl-4H-1,4-benzothiazin-3-one is unique due to the presence of the methylsulfonyl group, which can enhance its biological activity and selectivity. This specific substituent allows for unique interactions with biological targets, making it a valuable compound in drug discovery .
属性
IUPAC Name |
6-methylsulfonyl-4H-1,4-benzothiazin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3S2/c1-15(12,13)6-2-3-8-7(4-6)10-9(11)5-14-8/h2-4H,5H2,1H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATBHHYBTQMIJGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)SCC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-cyclopentyl-2-{[(7-methoxy-2-naphthyl)oxy]methyl}-1,3-oxazole-4-carboxamide](/img/structure/B6042850.png)
![1-[5-(BENZYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-7,7-DIMETHYL-4-PHENYL-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE](/img/structure/B6042876.png)
![N~2~-(3,4-dimethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-2-naphthylglycinamide](/img/structure/B6042878.png)
![3-ethyl-5-{1-[(2,4,5-trimethylphenyl)sulfonyl]-2-pyrrolidinyl}isoxazole](/img/structure/B6042882.png)
![2-cyano-3-[3-(3-oxo-3H-benzo[f]chromen-2-yl)-1-phenyl-1H-pyrazol-4-yl]acrylamide](/img/structure/B6042887.png)
![1-[3-({[2-(4,6-dimethyl-2-pyrimidinyl)ethyl]amino}methyl)phenoxy]-3-(4-ethyl-1-piperazinyl)-2-propanol](/img/structure/B6042889.png)
![N-(3-bromophenyl)-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6042892.png)
![N-(4-methoxy-2-methylphenyl)-3-(1-{[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methyl}-3-piperidinyl)propanamide](/img/structure/B6042896.png)
![5-(3,4-dimethylphenyl)-N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B6042897.png)
![Methyl 4-[(2-ethoxycarbonyl-3,3,3-trifluoropropanoyl)amino]benzoate](/img/structure/B6042905.png)
amine](/img/structure/B6042917.png)
![N-{[5-(methoxymethyl)-2-furyl]methyl}-N-({1-[2-(3-methoxyphenyl)ethyl]-3-piperidinyl}methyl)ethanamine](/img/structure/B6042919.png)
![ethyl 1-({1-[3-(trifluoromethyl)benzyl]-1H-1,2,3-triazol-4-yl}carbonyl)-2-piperidinecarboxylate](/img/structure/B6042926.png)
![2-AMINO-4-(3-ETHOXY-4-HYDROXY-5-NITROPHENYL)-7-METHYL-5-OXO-4H,5H-PYRANO[3,2-C]PYRAN-3-CARBONITRILE](/img/structure/B6042943.png)
